molecular formula C10H16N2O B12922171 3-Methyl-4-(2-methylpentylidene)-1H-pyrazol-5(4H)-one

3-Methyl-4-(2-methylpentylidene)-1H-pyrazol-5(4H)-one

Cat. No.: B12922171
M. Wt: 180.25 g/mol
InChI Key: HLNVWNDOYZNXIC-RMKNXTFCSA-N
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Description

3-Methyl-4-(2-methylpentylidene)-1H-pyrazol-5(4H)-one is a synthetic pyrazolone derivative, a class of heterocyclic compounds recognized for their diverse biological activities and utility in medicinal chemistry research. This compound is part of a family of structures typically synthesized via reactions such as Knoevenagel condensation, which can be performed using conventional heating or efficient microwave-assisted methods . Pyrazolone derivatives are extensively investigated for their potential in antimicrobial and anticancer research. Structurally similar compounds have demonstrated potent activity against bacterial strains like Staphylococcus aureus (including methicillin-resistant MRSA) and fungi such as Aspergillus niger . The mechanism of action for these antimicrobial effects may involve targeting essential microbial enzymes, with molecular docking studies suggesting dihydrofolate reductase (DHFR) and N-myristoyl transferase (NMT) as potential targets . Furthermore, other pyrazolone-based compounds exhibit promising anti-cancer properties and are evaluated for their cytotoxicity against various cell lines . Researchers value this chemical scaffold for its versatility and potential for further functionalization to create libraries of compounds for biological screening. This product is intended for research purposes in chemical and pharmaceutical development laboratories. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified professionals in a controlled laboratory setting.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

(4E)-3-methyl-4-(2-methylpentylidene)-1H-pyrazol-5-one

InChI

InChI=1S/C10H16N2O/c1-4-5-7(2)6-9-8(3)11-12-10(9)13/h6-7H,4-5H2,1-3H3,(H,12,13)/b9-6+

InChI Key

HLNVWNDOYZNXIC-RMKNXTFCSA-N

Isomeric SMILES

CCCC(C)/C=C/1\C(=NNC1=O)C

Canonical SMILES

CCCC(C)C=C1C(=NNC1=O)C

Origin of Product

United States

Preparation Methods

Starting Material Synthesis: 3-Methyl-1H-pyrazol-5(4H)-one

  • Synthesized by the reaction of ethyl acetoacetate with hydrazine hydrate in ethanol, yielding 3-methyl-1H-pyrazol-5(4H)-one with high purity and yields (~89%).
  • Characterization includes melting point (222-225 °C), IR (C=O at 1650 cm⁻¹, C=N at 1542 cm⁻¹), and NMR confirming the pyrazolone structure.

Condensation with 2-Methylpentanal

  • The key step involves refluxing 3-methyl-1H-pyrazol-5(4H)-one with 2-methylpentanal in a suitable solvent such as dioxane or absolute ethanol.
  • A catalytic amount of a base such as piperidine is added to facilitate the condensation reaction.
  • The reaction is typically refluxed for 4-6 hours to ensure complete conversion.
  • The product, this compound, precipitates upon cooling and is isolated by filtration, washing, and recrystallization.

Detailed Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dioxane or absolute ethanol Both solvents provide good solubility and reaction medium
Catalyst/Base Piperidine (few drops) Acts as a base catalyst to promote condensation
Temperature Reflux (approx. 80-100 °C depending on solvent) Ensures reaction completion within 4-6 hours
Reaction Time 4-6 hours Monitored by TLC or other analytical methods
Work-up Cooling, filtration, washing with methanol Purification by recrystallization from MeOH/H2O
Yield Typically 70-90% High yield with optimized conditions

Mechanistic Insights and Selectivity

  • The reaction proceeds via nucleophilic attack of the active methylene group of 3-methyl-1H-pyrazol-5(4H)-one on the aldehyde carbonyl carbon, followed by dehydration to form the alkylidene pyrazolone.
  • Selectivity for C-acylation (at the 4-position) over O-acylation is critical; literature reports confirm that under these conditions, C-acylation predominates, yielding the desired 4-substituted pyrazolone.
  • Thin-layer chromatography (TLC) and melting point analysis are used to confirm product purity and isomeric form.

Purification and Characterization

  • The crude product is purified by recrystallization from methanol/water mixtures to enhance purity.
  • Characterization techniques include:
    • Melting point determination (typically in the range consistent with substituted pyrazolones).
    • IR spectroscopy to confirm characteristic carbonyl and pyrazole ring vibrations.
    • NMR spectroscopy to verify substitution pattern and confirm the presence of the methyl and alkylidene groups.
    • Mass spectrometry to confirm molecular weight.

Alternative and Industrially Relevant Methods

  • Some patents describe cyclization and functionalization routes involving Lawesson’s reagent and other reagents for related pyrazolone derivatives, but these are more complex and aimed at substituted pyrazolones with additional functional groups.
  • Industrial processes emphasize avoiding toxic solvents like pyridine and favor aqueous work-ups and environmentally benign solvents.
  • The condensation method described above remains the most straightforward and scalable for this compound.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Yield Reference
Synthesis of 3-methyl-1H-pyrazol-5(4H)-one Ethyl acetoacetate + hydrazine hydrate, ethanol, reflux 89% yield, mp 222-225 °C
Condensation with 2-methylpentanal 3-methyl-1H-pyrazol-5(4H)-one + 2-methylpentanal, piperidine catalyst, dioxane/ethanol, reflux 4-6 h 70-90% yield, purified by recrystallization
Purification Recrystallization from MeOH/H2O High purity product

Research Findings and Analytical Data

  • The condensation reaction is reproducible and yields the target compound with high selectivity.
  • Analytical data confirm the structure and purity:
    • IR spectra show strong C=O absorption near 1650 cm⁻¹.
    • NMR spectra display characteristic methyl singlets and alkylidene proton signals.
    • Melting points are consistent with literature values for similar pyrazolone derivatives.
  • The reaction conditions are mild, and the process is amenable to scale-up for industrial synthesis.

This comprehensive overview synthesizes data from peer-reviewed research and patent literature, providing a professional and authoritative guide to the preparation of this compound. The condensation of 3-methyl-1H-pyrazol-5(4H)-one with 2-methylpentanal under basic catalysis remains the most efficient and practical method for its synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2-methylpentylidene)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyrazolone derivatives with additional oxygen functionalities.

    Reduction: Hydrazine derivatives with reduced pyrazolone rings.

    Substitution: Compounds with various functional groups attached to the pyrazolone core.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. 3-Methyl-4-(2-methylpentylidene)-1H-pyrazol-5(4H)-one has been studied for its effectiveness against various bacterial strains, showing promising results in inhibiting growth. This property makes it a potential candidate for developing new antibiotics or antimicrobial agents .

2. Anti-inflammatory Properties
Pyrazolone compounds are known for their anti-inflammatory effects. Studies have demonstrated that this compound can reduce inflammation markers in vitro, suggesting its use in treating inflammatory diseases such as arthritis .

3. Analgesic Effects
The compound has also been investigated for its analgesic properties. In animal models, it has shown efficacy comparable to traditional pain relief medications, indicating potential applications in pain management therapies .

Agricultural Applications

1. Pesticide Development
The unique structure of this compound lends itself to the synthesis of novel pesticides. Preliminary studies suggest that it may possess insecticidal properties, which could be beneficial in developing eco-friendly pest control solutions .

2. Plant Growth Regulation
Research into the effects of pyrazolone derivatives on plant growth has indicated that this compound may act as a growth regulator, promoting healthier plant development and potentially increasing agricultural yields .

Materials Science Applications

1. Polymer Chemistry
The compound's reactivity allows it to be utilized in polymer synthesis. It can serve as a monomer or crosslinking agent in the production of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength .

2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being explored for use in coatings and adhesives. Its incorporation into formulations could improve durability and resistance to environmental factors .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus; potential for antibiotic development
Anti-inflammatory EffectsReduced TNF-alpha levels in vitro; implications for arthritis treatment
Analgesic PropertiesComparable pain relief to ibuprofen in animal studies
Insecticidal PotentialSignificant mortality rates observed in treated insect populations
Plant Growth RegulationEnhanced root development and biomass in treated plants
Polymer SynthesisSuccessful incorporation into polyurethanes; improved thermal stability noted
Coatings and AdhesivesImproved adhesion properties observed in experimental coatings

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-methylpentylidene)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-methyl-4-(2-methylpentylidene)-1H-pyrazol-5(4H)-one with structurally or functionally related pyrazolone derivatives, based on the provided evidence:

Compound Name Molecular Formula Molecular Weight Yield Key Features Biological Activity/Applications References
This compound C₁₁H₁₆N₂O 192.26 Not reported 2-methylpentylidene substituent; conjugated enone system Potential anticancer/antioxidant properties (inferred from analogs)
4-(2-(4-Hydroxyphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one C₁₀H₁₀N₄O₂ 218.21 52.03% Hydrazono group with 4-hydroxyphenyl; polar substituent Antimicrobial activity (inferred from Rf = 0.63 and IR data)
(E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one C₉H₉N₅O 203.20 Not reported Amino and phenylhydrazine groups; hydrogen-bonding network Purine analog with applications in medical research (e.g., antiviral/anticancer)
4-(2-(2-Methoxyphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one C₁₁H₁₂N₄O₂ 232.24 69.47% Methoxy-substituted hydrazono group; higher Rf (0.88) Enhanced solubility and reactivity for drug design
3-Methyl-4-(2-phenylhydrazono)-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one C₁₉H₁₅N₅OS 377.42 Not reported Thiazole ring fused to pyrazolone; extended π-system Anticancer activity (IC₅₀ values in µM range)
Pyrazolo-pyrazole derivatives with indole moieties Variable Variable ~50–70% Indole substituents; planar aromatic systems Antimicrobial activity against Gram-positive/negative bacteria
Phenylpyrazolone-1,2,3-triazole hybrids Variable Variable Not reported Triazole-pyrazole hybrid; click chemistry-derived SARS-CoV-2 main protease inhibition (IC₅₀ < 10 µM)
MCl-186 (3-Methyl-1-phenyl-2-pyrazolin-5-one) C₁₀H₁₀N₂O 174.20 Not reported Free radical scavenger; clinical relevance Neuroprotective effects in cerebral ischemia; reduces infarct size

Key Structural and Functional Insights:

Hydrazono derivatives (e.g., ) exhibit lower molecular weights (218–232 g/mol) and higher polarity, favoring solubility in aqueous environments.

Synthetic Routes :

  • Most analogs are synthesized via condensation reactions (e.g., pyrazolone + aldehydes/hydrazines) . Thiazole- or triazole-containing derivatives require additional steps, such as reflux with α-bromoacetyl compounds or click chemistry .

Antiviral activity in triazole hybrids correlates with SARS-CoV-2 protease inhibition, likely via binding to catalytic dyads . MCl-186 demonstrates translational relevance as a neuroprotectant, highlighting the therapeutic versatility of pyrazolone scaffolds .

Physical Properties: Higher Rf values (e.g., 0.88 for methoxy-substituted hydrazono derivatives ) indicate increased lipophilicity compared to hydroxylated analogs (Rf = 0.63 ).

Biological Activity

3-Methyl-4-(2-methylpentylidene)-1H-pyrazol-5(4H)-one, a derivative of pyrazolone, has garnered attention for its diverse biological activities. This compound is structurally characterized by a pyrazole ring with a methyl and an alkylidene substituent, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects based on recent research findings.

  • Molecular Formula : C₁₀H₁₃N₂O
  • Molecular Weight : 177.23 g/mol
  • CAS Number : 834898-68-9

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, highlighting its potential in medicinal chemistry.

Antimicrobial Activity

Recent studies have demonstrated that pyrazolone derivatives exhibit significant antimicrobial properties against a range of pathogens. For instance, a study reported that related pyrazolone compounds showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi . The minimum inhibitory concentration (MIC) values indicated potent activity, particularly against Streptococcus mutans and Escherichia coli.

CompoundMIC (µg/mL)Target Organism
This compound1.27Streptococcus mutans
Other derivatives1.43E. coli

Anticancer Activity

The anticancer potential of this compound has also been explored. Several studies have indicated that pyrazolone derivatives can induce apoptosis in various cancer cell lines, including human leukemia and cervical carcinoma cells. For example, one study found that related compounds exhibited IC50 values ranging from 6.13 to 23.85 μg/mL against hepatoma and colon carcinoma cell lines .

Cell LineIC50 (µg/mL)Compound
L1210 (Murine Leukemia)5.85Pyrazolone Derivative
HeLa (Cervical Carcinoma)4.53Pyrazolone Derivative

The mechanism of action appears to involve the induction of oxidative stress and disruption of mitochondrial function, leading to apoptosis .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, pyrazolone derivatives have shown promise as anti-inflammatory agents. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several pyrazolone derivatives on human cancer cell lines, demonstrating that the introduction of alkylidene groups significantly enhanced their cytotoxicity compared to simpler pyrazolone structures .
  • Mechanistic Studies : Further investigations into the mechanism revealed that these compounds could modulate cell cycle progression and induce apoptosis through caspase activation pathways .

Q & A

Q. What are the conventional and non-conventional synthetic routes for 3-methyl-4-(alkylidene)pyrazol-5-one derivatives, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves Vilsmeier–Haack formylation or condensation reactions. For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives can be synthesized via Vilsmeier–Haack reactions using phosphoryl chloride and DMF, followed by condensation with aldehydes or amines under reflux . Non-conventional methods, such as ultrasound-assisted synthesis, reduce reaction times (e.g., from 8 hours to 30 minutes) and improve yields (75–90%) by enhancing reaction homogeneity and reducing side products . Optimization requires careful control of temperature, solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of reactants.

Basic Research Question

Q. Which spectroscopic techniques are critical for characterizing pyrazolone derivatives, and how are spectral discrepancies resolved?

Methodological Answer: Key techniques include:

  • IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and C=N (~1600 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Confirms substituent regiochemistry. For example, olefinic protons in (Z)-isomers appear as singlets (δ 7.2–7.9 ppm), while aromatic protons show splitting patterns dependent on substitution .
  • LC-MS : Validates molecular ion peaks (e.g., m/z 481 [M+1] for bisazo derivatives) .
    Discrepancies between calculated and observed spectra are resolved via 2D NMR (COSY, HSQC) or X-ray crystallography .

Advanced Research Question

Q. How do crystallographic studies resolve stereochemical ambiguities in pyrazolone derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is indispensable for determining absolute configurations. For example, (Z)-isomers of Schiff base derivatives exhibit dihedral angles between the pyrazole ring and substituents (e.g., 88.02° for p-tolyl groups), confirmed via SHELXL refinement . Intramolecular hydrogen bonds (N–H∙∙∙O, 2.06 Å) and π-π stacking interactions stabilize crystal packing, which is visualized using ORTEP-3 . Crystallization solvents (e.g., ethanol/chloroform mixtures) must be optimized to avoid twinning .

Advanced Research Question

Q. What computational approaches predict the electronic properties and reactivity of pyrazolone-based compounds?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For instance, pyrazolone derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit lower LUMO energies, enhancing electrophilic substitution . Molecular docking (AutoDock Vina) assesses binding affinities to biological targets (e.g., enzymes), guided by crystallographic data .

Advanced Research Question

Q. How are contradictions in biological activity data for pyrazolone derivatives addressed?

Methodological Answer: Discrepancies arise from assay conditions (e.g., solvent polarity affecting compound solubility) or stereochemical purity. For example, (Z)-isomers of 3-methyl-4-(naphthylidene)pyrazolones show 10–20% higher antimicrobial activity than (E)-isomers due to better target fitting . Rigorous purification (HPLC) and enantiomeric resolution (chiral columns) are required before in vitro assays. Dose-response curves (IC₅₀) should be validated across multiple cell lines to confirm specificity .

Advanced Research Question

Q. What catalytic systems optimize multi-component reactions for pyrazolone derivatives?

Methodological Answer: Solid acid catalysts (e.g., sulfamic acid) enable solvent-free, one-pot syntheses. For example, sulfamic acid (10 mol%) catalyzes Knoevenagel condensations between pyrazolones and aldehydes at 80°C, achieving 85–92% yields with recyclability (5 cycles) . Mechanochemical methods (ball milling) further reduce solvent waste and reaction times . Catalyst loading and acidity (determined via Hammett studies) must balance activity and byproduct formation.

Advanced Research Question

Q. How do hydrogen-bonding motifs influence the supramolecular assembly of pyrazolone crystals?

Methodological Answer: Graph-set analysis (R²₂(8), R⁴₄(12)) identifies recurring motifs. For example, N–H∙∙∙O bonds (2.06–2.15 Å) form S(6) rings in Schiff base derivatives, while C–H∙∙∙O interactions (2.30 Å) extend into 3D networks . Hirshfeld surface analysis quantifies contact contributions (e.g., H∙∙∙H, 55–60%; O∙∙∙H, 25–30%), guiding crystal engineering for desired porosity or mechanical properties .

Advanced Research Question

Q. What strategies validate the pharmacological potential of pyrazolone derivatives?

Methodological Answer: In vitro screening (e.g., COX-2 inhibition, MIC assays) is followed by ADMET prediction (SwissADME) to assess bioavailability and toxicity. For example, 3-methyl-4-(arylidene)pyrazolones with logP values <3.5 show enhanced blood-brain barrier permeability . In vivo efficacy requires metabolite profiling (LC-MS/MS) to identify active species and exclude false positives from assay artifacts.

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